molecular formula C18H19Cl2NO2 B5761913 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide

3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide

Cat. No.: B5761913
M. Wt: 352.3 g/mol
InChI Key: NUDZEPCGOSNYEU-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide is a synthetic organic compound. It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes two chlorine atoms, an isopropyl group, a methyl group, and a methoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,6-dichloro-2-methoxybenzoic acid and 2-isopropyl-6-methylaniline.

    Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 3,6-dichloro-2-methoxybenzoic acid with 2-isopropyl-6-methylaniline in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-hydroxybenzamide.

    Reduction: Formation of 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-N-(2-methylphenyl)-2-methoxybenzamide: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    3,6-dichloro-N-(2-isopropylphenyl)-2-methoxybenzamide: Lacks the methyl group, potentially altering its properties.

    3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-hydroxybenzamide: The methoxy group is replaced with a hydroxyl group, which can influence its solubility and reactivity.

Uniqueness

The presence of both isopropyl and methyl groups in 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide may confer unique steric and electronic properties, making it distinct from similar compounds. These structural features can impact its interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

3,6-dichloro-2-methoxy-N-(2-methyl-6-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-10(2)12-7-5-6-11(3)16(12)21-18(22)15-13(19)8-9-14(20)17(15)23-4/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDZEPCGOSNYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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